molecular formula C12H12O3 B157353 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Cat. No. B157353
CAS RN: 10193-26-7
M. Wt: 204.22 g/mol
InChI Key: UAOSUOQUDOREIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, also known as ABD, is a bicyclic anhydride that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, ranging from the synthesis of new materials to the study of biological systems.

Mechanism Of Action

The mechanism of action of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to react with nucleophiles, such as thiols and amines, and it has been suggested that this reaction may be responsible for its biological activity.

Biochemical And Physiological Effects

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory activity, antitumor activity, and antimicrobial activity. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that this activity may be responsible for its anti-inflammatory effects. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to inhibit the growth of cancer cells, and it has been suggested that this activity may be due to its ability to induce apoptosis in these cells. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages And Limitations For Lab Experiments

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has several advantages for use in lab experiments, including its high yield, low cost, and versatility. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a starting material for the synthesis of a variety of compounds, and it can be easily modified to produce compounds with specific properties. However, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in scientific research. One area of interest is the development of new drugs based on 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent, and further research in these areas may lead to the development of new drugs. Another area of interest is the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the synthesis of new materials with unique properties. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a building block for the synthesis of polymers and dendrimers, and further research in this area may lead to the development of new materials with applications in areas such as drug delivery and tissue engineering.

Synthesis Methods

The synthesis of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be achieved through a variety of methods, including the Diels-Alder reaction, the [2+2] cycloaddition reaction, and the Michael addition reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst. This method has been widely used due to its simplicity and high yield.

Scientific Research Applications

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used in various scientific research applications, including the synthesis of new materials, the study of biological systems, and the development of new drugs. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a building block for the synthesis of new materials, such as polymers and dendrimers. It can also be used as a crosslinking agent for the preparation of hydrogels and other materials with unique properties. In the study of biological systems, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a fluorescent probe for the detection of proteins and other biomolecules. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been used as a starting material for the synthesis of new drugs, including antitumor agents and anti-inflammatory agents.

properties

CAS RN

10193-26-7

Product Name

7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2

InChI Key

UAOSUOQUDOREIP-UHFFFAOYSA-N

SMILES

C=CCC1C2C=CC1C3C2C(=O)OC3=O

Canonical SMILES

C=CCC1C2C=CC1C3C2C(=O)OC3=O

Other CAS RN

10193-26-7

Origin of Product

United States

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